molecular formula C9H7ClN2O B12092315 3-Acetyl-7-chloro-6-azaindole

3-Acetyl-7-chloro-6-azaindole

Cat. No.: B12092315
M. Wt: 194.62 g/mol
InChI Key: UEXJGPIIESHSAI-UHFFFAOYSA-N
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Description

3-Acetyl-7-chloro-6-azaindole is a chemical compound that belongs to the class of azaindoles. Azaindoles are heterocyclic compounds that contain a nitrogen atom in the indole ring system. The presence of the acetyl and chloro groups in the 3rd and 7th positions, respectively, makes this compound unique and of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-7-chloro-6-azaindole typically involves the functionalization of the 7-azaindole core. One common method is the acetylation of 7-chloro-6-azaindole using acetyl chloride in the presence of a Lewis acid such as aluminum chloride . The reaction is carried out in a solvent like dichloromethane at ambient temperature.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale acetylation reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-7-chloro-6-azaindole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 3-Hydroxy-7-chloro-6-azaindole.

    Substitution: Various substituted azaindoles depending on the nucleophile used.

Scientific Research Applications

3-Acetyl-7-chloro-6-azaindole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-7-chloro-6-azaindole involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    7-Azaindole: The parent compound without the acetyl and chloro groups.

    3-Acetyl-7-azaindole: Lacks the chloro group.

    7-Chloro-6-azaindole: Lacks the acetyl group.

Uniqueness

3-Acetyl-7-chloro-6-azaindole is unique due to the presence of both the acetyl and chloro groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

1-(7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

InChI

InChI=1S/C9H7ClN2O/c1-5(13)7-4-12-8-6(7)2-3-11-9(8)10/h2-4,12H,1H3

InChI Key

UEXJGPIIESHSAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1C=CN=C2Cl

Origin of Product

United States

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